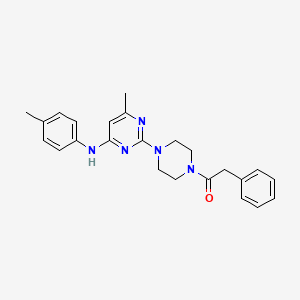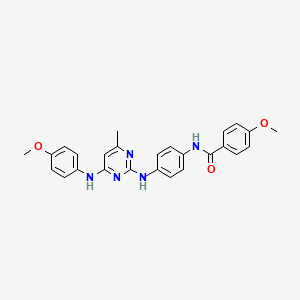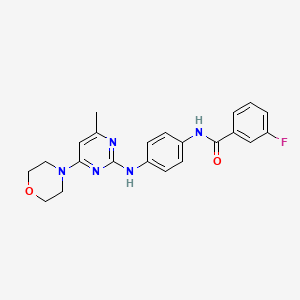![molecular formula C22H27ClN2O3S B11239603 1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11239603.png)
1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H27ClN2O3S It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Attachment of the methanesulfonyl group: This is typically done through a sulfonylation reaction using methanesulfonyl chloride as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-2-CARBOXAMIDE
Uniqueness
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-ETHYL-6-METHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the position of the carboxamide group on the piperidine ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C22H27ClN2O3S |
|---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-3-18-7-4-6-16(2)21(18)24-22(26)19-8-5-13-25(14-19)29(27,28)15-17-9-11-20(23)12-10-17/h4,6-7,9-12,19H,3,5,8,13-15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
ITAIGECWIDAUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11239525.png)





![5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11239572.png)
![7-(4-Hydroxy-3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11239576.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11239584.png)
![7-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239590.png)
![N-(4-ethoxyphenyl)-3-{[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide](/img/structure/B11239599.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)

![2-(4-methoxyphenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11239615.png)
